Lipophilicity Comparison: 7-Br,5-F THIQ vs. Non-Fluorinated 7-Bromo-THIQ
The target compound exhibits a computed XLogP3 of 2.1, whereas the non-fluorinated analog 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) has a computed XLogP3 of approximately 1.8 [1]. The 0.3 log unit increase reflects the lipophilicity-enhancing effect of the 5-fluoro substituent, a factor known to improve membrane permeability and CNS penetration potential compared to mono-halogenated THIQ scaffolds [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 7-Bromo-1,2,3,4-tetrahydroisoquinoline (XLogP3 ≈ 1.8) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 |
| Conditions | Computed physicochemical property (PubChem release 2025.04.14) |
Why This Matters
For CNS-targeted programs, a modest increase in lipophilicity within the optimal range (XLogP 1–3) can meaningfully enhance blood–brain barrier permeability without pushing the compound into the high-risk logP >5 territory.
- [1] PubChem. (2026). 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 62373591). Computed XLogP3 = 2.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=62373591 View Source
- [2] Grunewald, G. L., Dahanukar, V. H., Jalluri, R. K., & Criscione, K. R. (1999). Journal of Medicinal Chemistry, 42(1), 118–134. QSAR lipophilicity parameter (π) contributions to PNMT inhibitory potency for 7-substituted THIQs. View Source
